molecular formula C26H18BrNO3 B2905214 N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide CAS No. 330676-98-7

N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide

Cat. No. B2905214
CAS RN: 330676-98-7
M. Wt: 472.338
InChI Key: IKPRTTLDUIYDHK-UHFFFAOYSA-N
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Description

N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide, also known as BBP-Br, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds, which are known for their diverse range of biological activities. BBP-Br has been shown to have a number of interesting properties, including its ability to inhibit the growth of cancer cells and its potential as a tool for studying the mechanisms of various biological processes.

Scientific Research Applications

Chemical Synthesis and Complex Formation

  • A study by Pogány et al. (2017) involved the synthesis of various phenol derivatives, including 2-hydroxybenzophenone analogues, through reactions with benzoyl chloride. These compounds were used to create pentadentate Schiff base ligands, leading to the formation of high spin mononuclear iron(III) complexes, demonstrating the use of such benzamide derivatives in inorganic complex synthesis (Pogány, Moncol’, Pavlik, & Šalitroš, 2017).

Potential in Cancer Therapy

  • Yan et al. (2015) investigated the design and synthesis of nine compounds, including benzamide derivatives, for their ability to inhibit the proliferation of human liver cancer HepG2 cells. This study highlights the potential application of benzamide derivatives in cancer treatment and understanding their mechanism of action (Yan, Xu, Wu, Zhang, Zhang, Fan, & Bi, 2015).

Pharmacological Activities

Polymer Synthesis

  • Hawker and Fréchet (1990) described a novel convergent approach to synthesizing dendritic macromolecules, including the use of benzamide derivatives. This research contributes to the development of polymers with controlled molecular architecture (Hawker & Fréchet, 1990).

Antibacterial Properties

  • Xu et al. (2003) isolated bromophenols, including benzamide derivatives, from the marine alga Rhodomela confervoides and demonstrated their antibacterial properties. This study provides insights into the potential use of such compounds in antibacterial applications (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

Biosensor Development

properties

IUPAC Name

N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18BrNO3/c27-20-13-16-23(25(29)18-7-3-1-4-8-18)24(17-20)28-26(30)19-11-14-22(15-12-19)31-21-9-5-2-6-10-21/h1-17H,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPRTTLDUIYDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-5-bromophenyl)-4-phenoxybenzamide

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